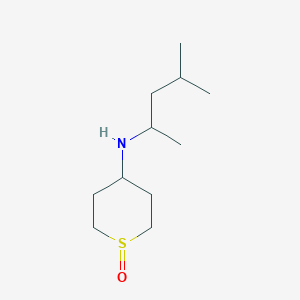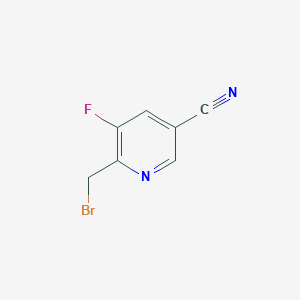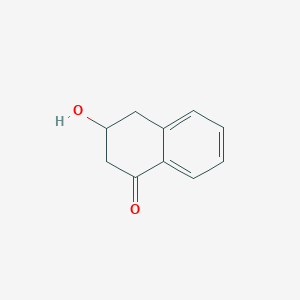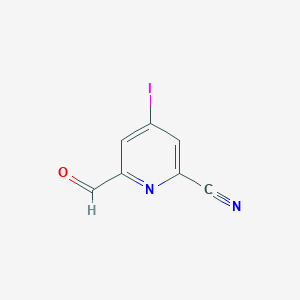
6-Formyl-4-iodopicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-4-iodopicolinonitrile is an organic compound with the molecular formula C7H3IN2O It is a derivative of picolinonitrile, characterized by the presence of a formyl group at the 6th position and an iodine atom at the 4th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-iodopicolinonitrile typically involves the functionalization of a picolinonitrile derivative. One common method is the iodination of 6-formylpicolinonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-4-iodopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: The major product is 6-carboxy-4-iodopicolinonitrile.
Reduction: The major product is 6-hydroxymethyl-4-iodopicolinonitrile.
Coupling: Various biaryl compounds can be formed through coupling reactions.
Applications De Recherche Scientifique
6-Formyl-4-iodopicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Formyl-4-iodopicolinonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom can be involved in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Formylpicolinonitrile: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
4-Iodopicolinonitrile: Lacks the formyl group, limiting its ability to participate in nucleophilic addition reactions.
6-Formyl-3-iodopicolinonitrile: Similar structure but with the iodine atom at the 3rd position, which can affect its reactivity and applications.
Uniqueness
6-Formyl-4-iodopicolinonitrile is unique due to the combination of the formyl and iodine functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds .
Propriétés
Formule moléculaire |
C7H3IN2O |
|---|---|
Poids moléculaire |
258.02 g/mol |
Nom IUPAC |
6-formyl-4-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3IN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
Clé InChI |
AKUKSPROANNZHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


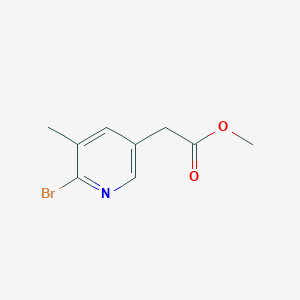


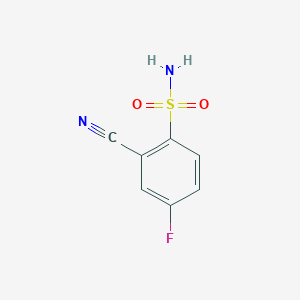
![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)

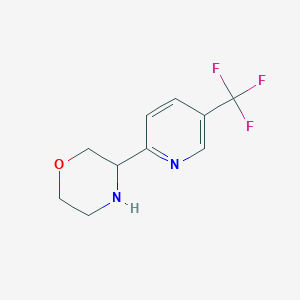
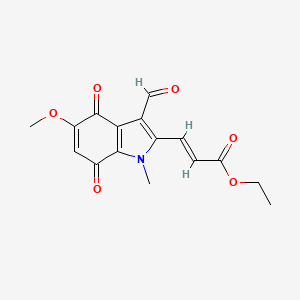
![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
